molecular formula C16H28N2O2 B5776256 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- CAS No. 5424-68-0

1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-

Cat. No.: B5776256
CAS No.: 5424-68-0
M. Wt: 280.41 g/mol
InChI Key: NVTLOLOYAHYCBL-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- is an organic compound with the molecular formula C16H28N2O2 and a PubChem CID of 94986 . This hydroquinone derivative is functionalized with diethylaminomethyl groups, which may enhance its solubility and potential for coordination chemistry. As a modified benzenediol, it is primarily of interest in chemical synthesis and materials science research. It may serve as a key intermediate in the development of novel antioxidants, ligands for metal complexes, or monomers for functional polymers. Researchers value this compound for its potential application in studying structure-activity relationships in antioxidant chemistry and for exploring new catalytic systems. The mechanism of action for related compounds often involves redox chemistry, where the hydroquinone core can act as an electron donor, or the nitrogen atoms can facilitate metal chelation. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the available safety data sheets and handle this compound using appropriate personal protective equipment in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(diethylaminomethyl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-5-17(6-2)11-13-9-16(20)14(10-15(13)19)12-18(7-3)8-4/h9-10,19-20H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTLOLOYAHYCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1O)CN(CC)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202594
Record name 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)-
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Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5424-68-0
Record name 2,5-Bis[(diethylamino)methyl]-1,4-benzenediol
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Record name 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)-
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Record name 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)-
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Synthetic Methodologies and Strategies for 1,4 Benzenediol, 2,5 Bis Diethylamino Methyl

Precursor Selection and Functionalization Methodologies

The synthesis of the target compound originates from three key precursors: hydroquinone (B1673460) (1,4-benzenediol), diethylamine (B46881), and formaldehyde (B43269).

Hydroquinone (1,4-Benzenediol) : This is the core aromatic scaffold. Its two hydroxyl groups are electron-donating, which activates the benzene (B151609) ring towards electrophilic aromatic substitution, making it a suitable substrate for the intended functionalization. The synthesis of hydroquinone itself can be approached through various routes, including the hydroxylation of phenol. researchgate.net Modern and more sustainable methods, such as electrochemical synthesis from phenolic starting materials, are also being developed to provide greener alternatives to conventional chemical production. acs.org

Diethylamine : This secondary amine provides the nitrogen and ethyl groups for the desired (diethylamino)methyl substituents.

Formaldehyde : This serves as the one-carbon electrophile that links the hydroquinone ring to the diethylamine nitrogen atom.

The principal functionalization methodology employed is the Mannich reaction , a three-component condensation reaction that forms a carbon-carbon bond by aminomethylating an active hydrogen on a substrate. nih.govwikipedia.org In this specific synthesis, the active hydrogens are those attached to the carbon atoms of the hydroquinone ring.

Detailed Analysis of Mannich-Type Aminomethylation Reactions in Hydroquinone Systems

The synthesis of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- is a classic example of the Mannich reaction applied to a highly activated aromatic system. nih.govwikipedia.org The reaction is a three-component condensation involving hydroquinone, formaldehyde, and diethylamine, which results in the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgoarjbp.com

The mechanism proceeds through two main stages:

Formation of the Iminium Ion : Diethylamine, a secondary amine, reacts with formaldehyde via nucleophilic addition, followed by dehydration, to generate a highly reactive electrophilic species known as the N,N-diethylmethyleneiminium ion (also referred to as an Eschenmoser's salt precursor). wikipedia.org This iminium ion is the key electrophile in the reaction.

Electrophilic Aromatic Substitution : The hydroquinone ring, being electron-rich due to the activating effect of its two hydroxyl groups, acts as a nucleophile. It attacks the electrophilic carbon of the iminium ion. The hydroxyl groups direct the substitution to the ortho positions (positions 2, 3, 5, and 6). The reaction typically proceeds to completion with the substitution occurring at the 2 and 5 positions, leading to the symmetrically disubstituted product.

This regioselective aminomethylation has been demonstrated in hydroquinone systems. For instance, the reaction of hydroquinone with formaldehyde and morpholine (B109124) (a different secondary amine) selectively yields 2,5-bis-(morpholinomethyl)hydroquinone, an analogue of the target compound. researchgate.net This highlights the predictable nature of the Mannich reaction on the hydroquinone scaffold. The reaction is generally favored due to the formation of stable products and the high reactivity of the precursors. nih.gov

Optimization of Reaction Conditions for Enhanced Chemical Yields and Regioselectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-. Key parameters that are typically adjusted include the choice of solvent, reactant stoichiometry, temperature, and reaction time.

Solvent : Ethanol (B145695) is a commonly used solvent for Mannich reactions involving phenolic compounds, as it effectively dissolves the reactants. mdpi.com Aqueous systems can also be employed, aligning with green chemistry principles. ijche.com

Reactant Stoichiometry : The molar ratio of the reactants is critical. To achieve the desired 2,5-disubstitution, at least two molar equivalents of both formaldehyde and diethylamine must be used for every one equivalent of hydroquinone. An excess of the amine and formaldehyde can be used to drive the reaction to completion.

Formaldehyde Source : The source of formaldehyde can be an aqueous solution (formalin) or the solid polymer form, paraformaldehyde. mdpi.com The choice can affect reaction kinetics and handling requirements.

Temperature and Time : Mannich reactions on activated substrates like hydroquinone can often proceed under mild conditions, sometimes at room temperature. mdpi.com In other cases, refluxing the mixture may be necessary to ensure a reasonable reaction rate and high conversion. mdpi.com

Regioselectivity : The inherent electronic properties of the hydroquinone precursor strongly direct the aminomethylation to the 2 and 5 positions. wikipedia.org The two hydroxyl groups activate their ortho positions, and the symmetrical nature of the molecule leads to the formation of the 2,5-disubstituted isomer as the major product. researchgate.net Controlling stoichiometry is key to preventing significant formation of the mono-substituted intermediate.

The following interactive table summarizes typical conditions used in Mannich reactions on related phenolic systems, which can be adapted for the synthesis of the target compound.

Stereochemical Considerations in the Synthesis of Analogues

The target compound, 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-, is an achiral molecule as it possesses a plane of symmetry. Therefore, its direct synthesis does not involve any stereochemical challenges such as enantioselectivity or diastereoselectivity.

However, stereochemical considerations become highly relevant in the synthesis of certain analogues. Chiral centers can be introduced into the molecular structure in several ways:

Using a Chiral Amine or Aldehyde : If a chiral secondary amine or a prochiral aldehyde (other than formaldehyde) is used in the Mannich reaction, new stereocenters can be created. This would result in the formation of diastereomeric products, necessitating separation or stereoselective synthesis methods.

Using a Chiral Hydroquinone Precursor : If the starting hydroquinone is already chiral, the addition of the aminomethyl groups could lead to the formation of diastereomers.

The field of asymmetric Mannich reactions has seen significant development, often employing chiral catalysts, such as proline and its derivatives, to control the stereochemical outcome. wikipedia.org These methods could be applied to synthesize chiral analogues of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- with high stereoselectivity. While not directly applicable to the achiral target compound, these principles are fundamental for expanding the chemical space to related chiral molecules.

Principles of Sustainable Synthesis Applied to the Compound

The application of green chemistry principles to the synthesis of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- can significantly reduce its environmental impact.

Atom Economy : The Mannich reaction is inherently atom-economical. As a condensation reaction, the primary byproduct is water, which is benign. wikipedia.org

Use of Safer Solvents : The synthesis can be performed in relatively safe solvents like ethanol or even water, avoiding the use of hazardous chlorinated or aromatic solvents. mdpi.comijche.com

Energy Efficiency : The high reactivity of the hydroquinone ring allows the reaction to proceed under mild conditions, often without the need for high temperatures, thus conserving energy.

Renewable Feedstocks : A key aspect of sustainable synthesis is the use of renewable starting materials. The hydroquinone precursor can be derived from naturally occurring phenolic compounds. acs.org Furthermore, biocatalytic approaches, such as using enzymes like peroxygenases for the hydroxylation of phenols, offer a green pathway to hydroquinone synthesis. researchgate.net

Catalysis : While often proceeding without a catalyst, the efficiency of the Mannich reaction can be improved with catalysis, potentially allowing for lower reaction temperatures and shorter reaction times.

Electrochemical Methods : The use of electrochemistry is considered a green tool in synthesis as it can eliminate the need for stoichiometric chemical oxidants or reductants. acs.org This approach could be applied to the synthesis of the hydroquinone precursor. acs.org

By integrating these principles, the synthesis of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- can be made more efficient, safer, and environmentally friendly.

Table of Mentioned Compounds

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1,4 Benzenediol, 2,5 Bis Diethylamino Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proximity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. For 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The aromatic protons on the hydroquinone (B1673460) ring, being chemically equivalent in a symmetrical substitution pattern, would likely appear as a singlet. The benzylic protons of the -CH₂- groups would also give rise to a characteristic signal, likely a singlet as well. The diethylamino groups would exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, resulting from spin-spin coupling. The hydroxyl (-OH) protons would present as a broad singlet, the chemical shift of which could be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying each unique carbon environment. Signals would be expected for the aromatic carbons of the hydroquinone ring, with distinct shifts for the hydroxyl- and methylene-substituted carbons. The benzylic carbons, and the methylene and methyl carbons of the diethylamino groups would also each produce a unique signal.

Anticipated ¹H NMR Data:

Protons Multiplicity Approximate Chemical Shift (ppm)
Ar-H Singlet 6.5 - 7.0
Ar-CH₂-N Singlet 3.5 - 4.0
N-CH₂-CH₃ Quartet 2.5 - 3.0
N-CH₂-CH₃ Triplet 1.0 - 1.5

Anticipated ¹³C NMR Data:

Carbon Approximate Chemical Shift (ppm)
Ar-COH 145 - 155
Ar-CCH₂ 125 - 135
Ar-CH 115 - 125
Ar-CH₂-N 50 - 60
N-CH₂-CH₃ 40 - 50

Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-, a broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the hydroxyl groups. C-H stretching vibrations for the aromatic ring and the alkyl chains would appear in the 2800-3100 cm⁻¹ region. The C-N stretching of the diethylamino group would be expected in the 1000-1250 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene (B151609) ring.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H Stretching 3200 - 3600 (broad)
C-H (aromatic) Stretching 3000 - 3100
C-H (aliphatic) Stretching 2850 - 2960
C=C (aromatic) Stretching 1450 - 1600
C-N Stretching 1000 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The hydroquinone core of the molecule is expected to exhibit characteristic absorption bands in the UV region. The presence of the aminomethyl substituents may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted hydroquinone, due to the electron-donating nature of the nitrogen atoms.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the confirmation of its molecular formula (C₁₈H₃₂N₂O₂).

The fragmentation pattern observed in the mass spectrum would be indicative of the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the loss of the diethylaminomethyl side chains. The stability of the resulting benzylic carbocation would make this a favorable fragmentation.

Conformational Analysis through Spectroscopic and Computational Integration

The diethylaminomethyl side chains of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- can adopt various conformations due to rotation around the C-C and C-N single bonds. A complete understanding of the molecule's preferred shape requires a combination of spectroscopic data and computational modeling.

NMR data, particularly NOESY, can provide experimental evidence for the proximity of certain atoms, which can be used to infer conformational preferences in solution. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different possible conformers and predict the most stable geometries. By comparing the computationally predicted spectroscopic parameters (e.g., NMR chemical shifts) with the experimental data, a more refined model of the molecule's conformational landscape can be developed.

Fundamental Mechanistic Investigations of 1,4 Benzenediol, 2,5 Bis Diethylamino Methyl Reactivity

Electronic Structure and Redox Transformations of the Hydroquinone (B1673460) Moiety

The reactivity of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- is fundamentally governed by the electronic properties of its hydroquinone core. The benzene (B151609) ring is substituted with two hydroxyl (-OH) groups at positions 1 and 4, and two diethylaminomethyl (-CH₂N(CH₂CH₃)₂) groups at positions 2 and 5. The hydroxyl groups are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring. This enhanced electron density makes the hydroquinone moiety susceptible to oxidation.

1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- ⇌ 2,5-bis[(diethylamino)methyl]-1,4-benzoquinone + 2H⁺ + 2e⁻

Computational studies using density functional theory (DFT) have been employed to calculate the redox potentials of various substituted quinones, showing good correlation with experimental values. researchgate.netnih.gov Such theoretical methods could provide an accurate estimate of the redox potential for 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-. These calculations typically involve determining the free energies of the hydroquinone and its corresponding quinone in solution. researchgate.net

Aminomethyl Group Role in Proton Transfer Equilibria and Basicity Studies

The pKa values associated with the protonation of the diethylaminomethyl groups are not specifically documented in the literature. However, they are expected to be in the range typical for tertiary amines. For comparison, the pKa of triethylamine is around 10.7. The proximity of the two basic nitrogen atoms and the electron-donating nature of the hydroquinone ring might influence their basicity.

In addition to the basicity of the aminomethyl groups, the hydroxyl groups of the hydroquinone moiety are acidic and can be deprotonated. The pKa values for the hydroxyl protons of unsubstituted hydroquinone are approximately 10.35 and 12.19. researchgate.net The electron-donating diethylaminomethyl substituents would be expected to slightly increase the pKa values of the hydroxyl groups, making them less acidic.

The interplay between the acidic hydroxyl groups and the basic aminomethyl groups can lead to the formation of zwitterionic species in solution, where the hydroxyl group is deprotonated and the aminomethyl group is protonated. The pH of the solution will determine the predominant ionic form of the molecule.

Coordination Chemistry Studies with Transition Metal Ions

The presence of multiple donor atoms (oxygen from the hydroxyl groups and nitrogen from the aminomethyl groups) makes 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- a potential ligand for coordination with transition metal ions. The molecule can act as a chelating ligand, forming stable complexes with various metal centers.

While specific studies on the coordination chemistry of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- with transition metals are not extensively reported, the coordination behavior can be anticipated based on the nature of the donor sites. The hydroxyl groups, upon deprotonation, can form strong coordinate bonds with metal ions. The nitrogen atoms of the diethylaminomethyl groups also possess lone pairs of electrons that can be donated to a metal center.

The geometry of the ligand suggests that it could form bidentate or tetradentate complexes. For instance, it could coordinate to a metal ion through the two deprotonated hydroxyl oxygens, or through a combination of one oxygen and one nitrogen atom. The formation of polynuclear complexes, where the ligand bridges two or more metal centers, is also a possibility. The study of such complexes is relevant for applications in catalysis and materials science. nist.govmdpi.com

Kinetics and Thermodynamics of Degradation Pathways

The stability of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- is a critical aspect of its chemical reactivity. Like many hydroquinone derivatives, it is susceptible to degradation, particularly through oxidation. The degradation pathways can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

The degradation of hydroquinones often proceeds via oxidation to the corresponding quinone, which can then undergo further reactions such as polymerization or ring-opening. The kinetics of hydroquinone degradation have been reported to often follow pseudo-first-order kinetics. researchgate.netresearchgate.netnih.gov The rate of degradation is typically pH-dependent. nih.gov

For 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-, the electron-donating substituents are expected to make the hydroquinone ring more susceptible to oxidation, potentially leading to a faster degradation rate compared to unsubstituted hydroquinone. The aminomethyl groups themselves could also be sites of degradation, for example, through N-dealkylation reactions.

Thermodynamic data for the degradation of this specific compound are not available. However, for unsubstituted hydroquinone, thermodynamic properties such as the enthalpy of combustion and enthalpy of formation have been determined. nist.govnist.gov These values provide a baseline for understanding the energetic changes associated with the degradation of the hydroquinone core. The degradation process is generally an exothermic process.

Theoretical Elucidation of Reaction Intermediates and Transition States

Theoretical methods, particularly density functional theory (DFT), are powerful tools for investigating the reaction mechanisms of complex molecules like 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-. researchgate.netresearchgate.netiau.iriau.ir These computational approaches can be used to model the structures and energies of reactants, products, reaction intermediates, and transition states.

For the redox transformations of the hydroquinone moiety, DFT calculations can elucidate the electronic structure of the radical cation intermediate formed during the one-electron oxidation process. The spin density distribution in this intermediate can provide insights into its reactivity. Furthermore, the transition states for the proton-coupled electron transfer steps can be located, and the activation energies can be calculated to understand the kinetics of the oxidation process.

Theoretical studies on related hydroquinone derivatives have provided valuable insights into their reactivity. For instance, DFT has been used to study the excited-state intramolecular proton transfer (ESIPT) in other substituted hydroquinones. bohrium.comresearchgate.netresearchgate.net While not a degradation pathway in the traditional sense, ESIPT is a fundamental photochemical process that can be elucidated through computational modeling of the relevant potential energy surfaces.

Computational Chemistry and Theoretical Modeling of 1,4 Benzenediol, 2,5 Bis Diethylamino Methyl

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory is a cornerstone of modern computational chemistry, providing deep insights into the electronic properties of molecules. For a novel compound like 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-, DFT calculations would typically be employed to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be used to generate electron density maps and electrostatic potential surfaces, which would visualize the electron distribution and identify regions susceptible to electrophilic or nucleophilic attack. Reactivity descriptors, including chemical hardness, softness, and electronegativity, could also be calculated to predict how the molecule might behave in chemical reactions. However, no such studies specific to this compound have been documented.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum mechanical methods like ab initio and semi-empirical calculations are used to probe electronic properties. Ab initio methods, while computationally intensive, offer high accuracy for calculating properties such as ionization potential and electron affinity. Semi-empirical methods, being faster, are often used for larger systems and can provide useful qualitative insights into electronic behavior. The application of these methods to 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- has not been reported, leaving a void in our understanding of its fundamental electronic characteristics.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a compound's structural or physicochemical properties with its chemical reactivity. To build a QSRR model for a series of related compounds, one would first need experimental reactivity data and a set of calculated molecular descriptors for each compound.

For 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- and its potential derivatives, a QSRR analysis could predict their reaction rates or equilibrium constants for specific reactions. This would be invaluable for designing new synthetic pathways or for understanding their mechanism of action. However, the foundational data required to perform such an analysis for this compound is currently absent from the literature.

Predictive Models for Novel Derivatizations and Scaffolds

Computational chemistry is increasingly used to design new molecules with desired properties. By using the 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- structure as a starting scaffold, predictive models could be developed to explore how different chemical modifications would affect its properties. For instance, these models could guide the synthesis of new derivatives with enhanced antioxidant capabilities or other desirable activities. The development of such predictive models is contingent on having a solid baseline of computational and experimental data for the parent compound, which is not yet available.

Advanced Chemical Derivatization and Analogue Design Strategies

Principles of Scaffold Modification and Functional Group Diversification

The core structure of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- presents a versatile scaffold for chemical modification. The hydroquinone (B1673460) ring and the two N,N-diethylaminomethyl side chains offer multiple points for functional group diversification. The hydroquinone moiety, a 1,4-dihydroxybenzene ring, is susceptible to oxidation to the corresponding quinone, a reaction that can be reversible and is central to the redox properties of this class of compounds. The hydroxyl groups can also be subjected to etherification or esterification reactions to introduce a wide array of functional groups, thereby modifying the compound's solubility, lipophilicity, and electronic properties.

The tertiary amine groups on the side chains provide sites for quaternization, which would introduce a permanent positive charge, significantly altering the molecule's polarity and potential for ionic interactions. Furthermore, the N-ethyl groups could, in principle, be modified, although this would likely require more complex synthetic routes. The benzylic protons on the methylene bridges are also potentially reactive sites for functionalization under specific reaction conditions.

Synthesis of Conjugates and Hybrid Molecules for Academic Probing

The synthesis of conjugates and hybrid molecules is a common strategy to develop novel compounds with tailored properties. For a molecule like 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-, the hydroquinone or amine functionalities could be linked to other molecular entities such as fluorophores, bioactive molecules, or polymers. For instance, the hydroxyl groups of the hydroquinone could be used to form ester or ether linkages with carboxylic acids or alkyl halides of another molecule. This approach allows for the creation of hybrid structures that combine the properties of the parent compound with those of the conjugated partner. While the concept of creating such hybrids is well-established in medicinal and materials chemistry, specific examples involving 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- are not described in the available literature.

Oligomerization and Polymerization Reactions Involving the Compound as a Monomer

The bifunctional nature of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- makes it a potential candidate as a monomer for polymerization reactions. The two hydroxyl groups of the hydroquinone ring could participate in condensation polymerizations with difunctional reagents such as diacids, diacyl chlorides, or diisocyanates to form polyesters or polyurethanes, respectively. The resulting polymers would incorporate the unique redox and coordination properties of the monomer unit into a larger macromolecular structure. Similarly, the diamine nature of the compound could be exploited in polymerization reactions. However, no studies detailing the successful oligomerization or polymerization of this specific monomer have been found.

Design of Chirally Modified Analogues

The introduction of chirality into a molecule can have profound effects on its biological activity and material properties. For 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-, which is achiral, chiral analogues could be designed by several strategies. One approach would involve the use of chiral starting materials in its synthesis. For example, if the aminomethylation reaction to introduce the side chains could be performed with a chiral amine, a chiral product could be obtained. Another strategy would be to introduce a chiral center elsewhere in the molecule, for instance, by modifying one of the ethyl groups on the nitrogen atoms to a different, chiral substituent. The design and synthesis of such chiral analogues would be a novel area of research, as no examples are currently reported.

Exploitation of the Hydroquinone and Amine Moieties for Novel Chemical Scaffolds

The combination of hydroquinone and tertiary amine functionalities within the same molecule provides a rich platform for the development of novel chemical scaffolds. The hydroquinone moiety is a well-known redox-active group and can also act as a hydrogen-bond donor. The tertiary amine groups can act as proton acceptors, ligands for metal coordination, and nucleophiles. This dual functionality could be exploited in the design of new catalysts, sensors, or redox-active materials. For example, the compound could potentially act as a ligand for transition metals, with the hydroquinone providing a redox-switchable component. The development of new chemical scaffolds based on this compound remains an unexplored area of chemical synthesis.

Exploration of 1,4 Benzenediol, 2,5 Bis Diethylamino Methyl in Chemical Disciplines Non Biological/non Medical Focus

Role as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The molecular architecture of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- makes it a promising candidate as a ligand precursor for the synthesis of novel catalysts. The two diethylamino groups can serve as coordination sites for a variety of metal centers. Furthermore, the hydroxyl groups of the benzenediol ring can be deprotonated to form a bis(alkoxide) ligand. This dual functionality allows for the formation of stable chelate complexes with transition metals, which are central to many catalytic processes.

In homogeneous catalysis , the solubility of the ligand and its resulting metal complexes is crucial. The diethylamino groups are expected to enhance solubility in a range of organic solvents. Metal complexes derived from this ligand could potentially be active in reactions such as olefin metathesis, where similar bisalkoxide precursors have been investigated. The electronic properties of the hydroquinone (B1673460) ring, modulated by the aminomethyl substituents, could influence the reactivity and selectivity of the metallic catalytic center.

For heterogeneous catalysis , the ligand could be anchored to a solid support. The amino groups provide a reactive handle for grafting the molecule onto materials like silica (B1680970) or alumina. Once immobilized, the supported ligand can be metalated to create a solid-phase catalyst. Such heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, leading to more sustainable chemical processes. The porous nature of the support, combined with the catalytic activity of the metal complex, could lead to shape-selective catalytic applications.

Integration into Responsive Chemical Systems and Sensors (purely chemical detection)

The inherent pH and redox sensitivity of the 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- structure suggests its utility in the development of responsive chemical systems and sensors. The tertiary amine functionalities of the diethylaminomethyl groups can be protonated under acidic conditions, which would significantly alter the electronic properties of the hydroquinone ring. This change could manifest as a measurable signal, such as a shift in its absorption or fluorescence spectrum, or a change in its redox potential.

A potential sensor application could involve the detection of acidic gases or changes in the pH of a non-aqueous solution. The protonation of the amino groups would likely influence the ease of oxidation of the hydroquinone to the corresponding quinone, providing an electrochemical sensing mechanism.

FeaturePotential Application in Chemical Sensing
pH-sensitive amino groups Detection of acidic or basic compounds in non-aqueous media through changes in electrochemical or spectroscopic properties.
Redox-active hydroquinone core Can be used to detect oxidizing or reducing agents, with the potential modulated by the protonation state of the amino groups.

Application in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the non-covalent interactions between molecules. 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- possesses several features that make it an interesting building block for supramolecular assemblies. The hydroxyl groups are capable of forming strong hydrogen bonds, acting as both donors and acceptors. The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

These interactions can drive the self-assembly of the molecules into well-defined, ordered structures such as sheets, ribbons, or porous networks. The diethylamino groups can also participate in hydrogen bonding if protonated, adding another layer of control over the self-assembly process. The study of how this molecule crystallizes and co-crystallizes with other molecules could provide insights into the design of new materials with tailored solid-state structures and properties. The formation of clathrates, where guest molecules are trapped within a host lattice, is a known feature of hydroquinone itself, and the substituted derivative could form novel host-guest systems. taylorfrancis.com

Contribution to Redox-Active Organic Materials Chemistry (fundamental studies of electron transfer)

The core of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- is the hydroquinone unit, which is a classic example of a redox-active organic molecule. It can undergo a reversible two-electron, two-proton oxidation to form the corresponding 2,5-bis[(diethylamino)methyl]-1,4-benzoquinone. jackwestin.com This inherent redox activity is central to its potential application in organic materials designed for energy storage or electronic applications. mdpi.com

The diethylaminomethyl substituents are expected to have a significant impact on the redox properties of the molecule. As electron-donating groups, they would lower the oxidation potential of the hydroquinone, making it easier to oxidize compared to the parent hydroquinone. This tunability of the redox potential is a key aspect in the design of materials for applications such as redox flow batteries. nih.govsemanticscholar.org In fact, a structurally similar compound, a hydroquinone substituted with four (dimethylamino)methyl groups, has been proposed for use in high-voltage acid-based redox flow batteries. semanticscholar.org

Fundamental studies of electron transfer in this molecule would involve techniques like cyclic voltammetry to determine its redox potentials and the stability of the oxidized and reduced forms. The kinetics of electron transfer could also be investigated, providing insights into its suitability for applications requiring rapid charge and discharge cycles.

Table of Expected Redox Properties

Property Expected Influence of 2,5-bis[(diethylamino)methyl]- groups
Redox Potential Lowered (easier to oxidize) due to the electron-donating nature of the substituents.
Solubility Increased in polar organic solvents, potentially enhancing performance in solution-based applications like redox flow batteries.

| Stability | The stability of the corresponding quinone could be influenced by the steric bulk and electronic effects of the substituents. |

Development of Chemical Probes for Reaction Monitoring

A chemical probe is a molecule that can be used to monitor the progress of a chemical reaction, often through a change in a measurable property like color or fluorescence. The redox and pH-sensitive nature of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- could be harnessed for this purpose.

For instance, in a reaction where an oxidizing agent is consumed, the addition of a small amount of this compound could serve as an indicator. The persistence of the hydroquinone form (or a specific color associated with it) would indicate the completion of the reaction. Conversely, in a reaction that produces an acid, the protonation of the amino groups could lead to a spectroscopic change, signaling the progress of the reaction. The design of such a probe would require careful tuning of its properties to match the specific conditions of the reaction being monitored.

Future Perspectives and Emerging Directions in 1,4 Benzenediol, 2,5 Bis Diethylamino Methyl Research

Integration with Advanced High-Throughput Screening for Chemical Discovery

High-throughput screening (HTS) has revolutionized the process of drug discovery and materials development by enabling the rapid testing of vast numbers of compounds for a specific activity. bmglabtech.com The integration of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- and its derivatives into HTS campaigns represents a promising avenue for uncovering novel biological and chemical functionalities.

Future research could focus on developing and applying HTS assays to screen libraries of analogues of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- for a range of activities. Given the hydroquinone (B1673460) core, a primary focus would be on antioxidant properties. HTS assays can be designed to quantify the radical scavenging ability of these compounds, identifying potent antioxidants for applications in mitigating oxidative stress-related conditions.

Beyond antioxidant activity, the presence of the two diethylaminomethyl groups suggests potential interactions with biological targets such as enzymes and receptors. HTS can be employed to screen for inhibitory or modulatory effects on a wide array of biological targets. For instance, a hydroquinone-specific screening system has been developed that could be adapted to quantify dihydroxylated aromatic compounds produced in enzymatic reactions, which could be a valuable tool in directed evolution campaigns for enzymes that can process this class of compounds. nih.gov

The general workflow for a HTS campaign involving 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- derivatives would involve:

Library Synthesis: Creation of a diverse library of derivatives by modifying the core structure.

Assay Development: Design of robust and miniaturized assays suitable for automation. bmglabtech.com

Automated Screening: Robotic handling and testing of the compound library against the target of interest.

Data Analysis: Identification of "hits" or active compounds for further investigation.

This approach would significantly accelerate the discovery of new applications for this class of compounds, moving beyond theoretical potential to concrete, data-driven leads.

Opportunities in Green Chemistry and Sustainable Synthetic Methodologies

The synthesis of specialty chemicals is increasingly scrutinized for its environmental impact. Green chemistry principles offer a framework for developing more sustainable synthetic routes to compounds like 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-. jddhs.com Future research in this area should focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas for green chemistry research in the synthesis of this compound include:

Alternative Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives such as water, bio-based solvents, or supercritical CO2. jddhs.com The use of water as a solvent, where feasible, is particularly attractive due to its low cost, non-toxicity, and environmental friendliness. arkat-usa.org

Catalysis: The development of highly efficient and selective catalysts can significantly reduce energy requirements and by-product formation. jddhs.com Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly sustainable approach. Research could focus on identifying or engineering enzymes capable of catalyzing the amination and functionalization of the hydroquinone ring.

Energy Efficiency: Exploring energy-efficient synthesis techniques, such as microwave-assisted synthesis or continuous flow processing, can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. jddhs.com

A comparative table of traditional versus green synthetic approaches is presented below:

FeatureTraditional SynthesisGreen Synthesis
Solvents Often uses volatile and toxic organic solvents.Employs water, bio-solvents, or solvent-free conditions.
Catalysts May use stoichiometric reagents or heavy metal catalysts.Utilizes highly efficient, selective, and recyclable catalysts (e.g., biocatalysts).
Energy Typically relies on prolonged heating.Employs energy-efficient methods like microwave or flow chemistry.
Feedstocks Primarily derived from petrochemicals.Aims to use renewable, bio-based starting materials.

By focusing on these green chemistry principles, future synthetic methodologies for 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- can be developed to be not only efficient but also environmentally benign.

Harnessing Machine Learning and AI for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. polyphenols-site.com These computational tools can be harnessed to accelerate the exploration of the chemical space around 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-.

ML models can be trained on existing data for phenolic and antioxidant compounds to predict the properties of novel derivatives of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-. nih.govmdpi.com This can include:

Predicting Bioactivity: AI can forecast how specific derivatives will interact with biological targets, guiding researchers toward the most promising candidates for synthesis and testing. contemporarymahal.com For instance, ML models have been successfully used to predict the antioxidant activity of compounds based on their chemical structure. nih.gov

Toxicity Prediction: In silico models can predict potential toxicity, allowing for the early deselection of compounds that are likely to have adverse effects.

Pharmacokinetic Profiling: AI can estimate properties like absorption, distribution, metabolism, and excretion (ADME), which are crucial for the development of therapeutic agents.

Furthermore, generative AI models can be employed for the de novo design of novel compounds. By providing the model with a set of desired properties, such as high antioxidant activity and low toxicity, the AI can propose new molecular structures based on the 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- scaffold for synthesis. semanticscholar.orgresearchgate.net This approach has the potential to significantly reduce the time and resources required for the discovery of new and improved compounds. contemporarymahal.com

The integration of AI and ML into the research workflow for this compound can be envisioned as follows:

Data Collection: Gathering data on related hydroquinone and aminomethyl-substituted phenolic compounds.

Model Training: Developing predictive ML models for properties of interest (e.g., antioxidant capacity, target binding affinity).

Virtual Screening: Using the trained models to screen virtual libraries of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- derivatives.

De Novo Design: Employing generative models to design novel compounds with optimized properties.

Synthesis and Experimental Validation: Synthesizing the most promising candidates and experimentally testing their properties to validate and refine the computational models.

This synergistic approach between computational prediction and experimental validation will be a powerful engine for future discoveries related to this compound.

Interdisciplinary Connections with Materials Science (focus on chemical aspects)

The chemical properties of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- make it a compelling candidate for applications in materials science. The hydroquinone core is redox-active and can participate in polymerization reactions, while the diethylaminomethyl groups can influence solubility, act as catalytic sites, or interact with other materials.

Future research at the intersection of chemistry and materials science could explore the following areas:

Polymer Chemistry: Hydroquinone and its derivatives are known to act as polymerization inhibitors by scavenging free radicals. eastman.comresearchgate.net The specific structure of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- could offer unique advantages in controlling polymerization reactions. Conversely, the hydroquinone moiety can be oxidized to the corresponding quinone and incorporated into polymer backbones. The electrochemical polymerization of hydroquinone has been used to create pseudocapacitive materials. mdpi.com Investigating the electropolymerization of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- could lead to novel conductive polymers with interesting properties. The incorporation of p-benzoquinone into polyaniline, for example, has been shown to affect the polymer's conductivity. acs.org

Functionalized Surfaces and Biointerfaces: Quinones and hydroquinones can be used to functionalize surfaces, creating biointerfaces with specific redox properties. rsc.org The diethylaminomethyl groups of the target compound could provide additional functionality, such as pH-responsiveness or the ability to chelate metal ions. Such functionalized surfaces could have applications in biosensors, biomedical implants, and controlled drug delivery systems.

Redox-Active Materials: The reversible oxidation-reduction of the hydroquinone/quinone couple is central to its potential in redox-flow batteries and as an antioxidant in materials like rubber. eastman.comacs.org The substituents on the hydroquinone ring can be tailored to tune the redox potential and solubility, which is crucial for these applications. acs.org

The potential roles of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]- in materials science are summarized in the table below:

Application AreaPotential Role of the CompoundKey Chemical Feature
Polymer Chemistry Polymerization inhibitor or monomer for redox-active polymers.Redox-active hydroquinone core.
Surface Modification Building block for functional biointerfaces.Hydroquinone for surface attachment and redox activity; amino groups for pH-responsiveness.
Energy Storage Redox-active component in flow batteries.Reversible hydroquinone/quinone redox couple.
Material Stabilization Antioxidant to prevent degradation of polymers and other materials.Radical scavenging ability of the hydroquinone moiety.

Unexplored Reactivity Patterns and Transformation Pathways

While the general reactivity of hydroquinones is well-established, the presence of the 2,5-bis[(diethylamino)methyl]- substituents in the target molecule is likely to introduce novel reactivity patterns. A thorough investigation of its chemical transformations could lead to new synthetic methodologies and the creation of a wider range of derivatives.

Future research should systematically explore the reactivity of 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-, focusing on:

Oxidation Chemistry: A detailed study of the electrochemical and chemical oxidation of the hydroquinone core to the corresponding 1,4-benzoquinone derivative is fundamental. The electron-donating nature of the aminomethyl groups is expected to influence the redox potential. Understanding this process is key to its application in redox-active materials. researchgate.net

Reactions of the Aromatic Ring: While the ring is electron-rich, the steric bulk of the substituents may direct further electrophilic aromatic substitution reactions to the 3- and 6-positions. Investigating reactions such as halogenation, nitration, and Friedel-Crafts acylation could provide access to a new array of functionalized derivatives.

Transformations of the Diethylaminomethyl Groups: The tertiary amine functionalities can undergo a range of reactions. For example, they can be quaternized to form ammonium salts, which would dramatically alter the solubility and electronic properties of the molecule. They could also potentially be oxidized or participate in rearrangements.

Cyclization Reactions: The proximity of the hydroxyl and aminomethyl groups might enable intramolecular cyclization reactions under certain conditions, leading to the formation of novel heterocyclic systems. The reactivity of hydroxyquinones, in general, includes interesting cyclization pathways. mdpi.com

A systematic study of these and other reactions will not only expand the fundamental understanding of this molecule's chemistry but also provide the synthetic tools needed to create a diverse library of derivatives for screening and application development.

Q & A

What are the optimal synthesis routes for 1,4-Benzenediol, 2,5-bis[(diethylamino)methyl]-, and how can its purity be validated?

Methodological Answer:
A plausible synthesis route involves nucleophilic substitution or reductive amination, leveraging methods analogous to hydroquinone derivatives. For example, describes refluxing substituted amines with phenolic precursors in ethanol under acidic catalysis. Post-synthesis, validate purity via:

  • Nuclear Magnetic Resonance (NMR): Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR chemical shifts.
  • High-Performance Liquid Chromatography (HPLC): Monitor retention times against standards (see for phenolic compound analysis).
  • Mass Spectrometry (MS): Verify molecular ion peaks and fragmentation patterns .

Which analytical techniques are most effective for quantifying this compound in biological or environmental matrices?

Methodological Answer:
Due to its phenolic structure and diethylamino groups, prioritize:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enhances sensitivity for trace detection, as demonstrated in for similar phenolic analytes.
  • Electrochemical Sensors: Exploit redox activity of the hydroquinone core for voltammetric quantification.
  • Derivatization Strategies: Enhance detectability via fluorescent tagging (e.g., dansyl chloride) .

How do the diethylamino methyl substituents influence the compound’s redox behavior compared to unsubstituted hydroquinones?

Methodological Answer:
The electron-donating diethylamino groups likely stabilize the oxidized quinone form, altering redox potentials. Compare to 2,5-di-tert-butylhydroquinone (DBHQ, ), which exhibits antioxidant properties due to steric hindrance. Experimental approaches:

  • Cyclic Voltammetry (CV): Measure oxidation/reduction potentials in buffered solutions.
  • Computational Modeling: Use density functional theory (DFT) to calculate frontier molecular orbitals and predict reactivity .

What strategies can mitigate the compound’s instability under oxidative or photolytic conditions?

Methodological Answer:
Address instability via:

  • Encapsulation: Use liposomes or cyclodextrins to shield reactive sites (analogous to antioxidant stabilization in ).
  • Additives: Incorporate radical scavengers (e.g., ascorbic acid) to inhibit autoxidation.
  • Accelerated Aging Studies: Monitor degradation kinetics via HPLC under controlled light/temperature .

How can interactions between this compound and biological macromolecules (e.g., proteins, DNA) be characterized?

Methodological Answer:
Use interdisciplinary techniques:

  • Fluorescence Quenching: Track binding to serum albumin via tryptophan emission changes.
  • Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics with immobilized targets.
  • Molecular Docking: Predict interaction sites using crystallographic data of homologous systems .

What methodologies are recommended for assessing environmental persistence and degradation pathways?

Methodological Answer:
Given data gaps in and , employ:

  • Biodegradation Assays: Use OECD 301/307 protocols with activated sludge or soil microcosms.
  • Photolysis Studies: Exclude aqueous solutions to UV-Vis irradiation and identify breakdown products via LC-MS.
  • QSAR Modeling: Predict bioaccumulation potential using logPP and molecular volume parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.